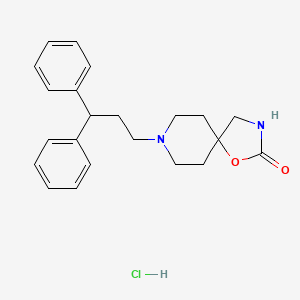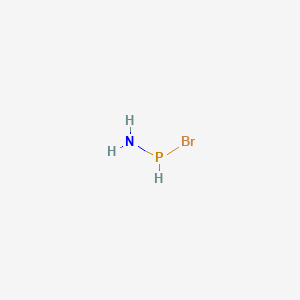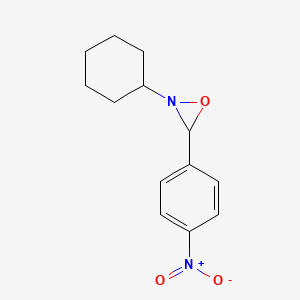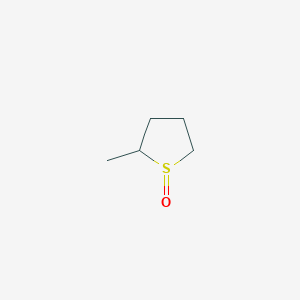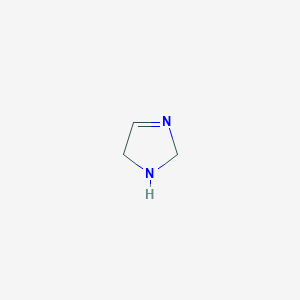
2,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is a derivative of imidazole, which is known for its significant role in various biological and chemical processes. The structure of this compound is characterized by the presence of two double bonds and a hydrogen atom attached to one of the nitrogen atoms, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield various reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms.
Applications De Recherche Scientifique
2,5-Dihydro-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Imidazole: A parent compound with a similar structure but without the hydrogenation at the 2,5-positions.
2-Benzyl-2-imidazoline: A derivative with a benzyl group attached to the nitrogen atom.
Tolazoline: A vasodilator with a similar imidazoline structure.
Uniqueness: 2,5-Dihydro-1H-imidazole is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile and important compound in both scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological processes
Propriétés
Numéro CAS |
24931-04-2 |
|---|---|
Formule moléculaire |
C3H6N2 |
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
2,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4-1/h1,5H,2-3H2 |
Clé InChI |
FFMBYMANYCDCMK-UHFFFAOYSA-N |
SMILES canonique |
C1C=NCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


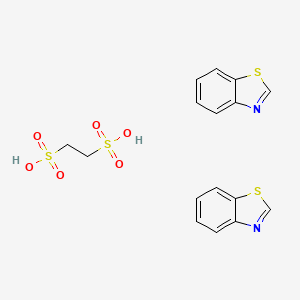

![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
